Cas no 880-52-4 (1-Acetamidoadamantane)

1-Acetamidoadamantane structure
1-Acetamidoadamantane structure
Nome del prodotto:1-Acetamidoadamantane
Numero CAS:880-52-4
MF:C12H19NO
MW:193.285363435745
MDL:MFCD00074730
CID:40182
PubChem ID:64153

1-Acetamidoadamantane Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(Adamantan-1-yl)acetamide
    • 1-Acetylaminoadamantan
    • 1-Acetyl Adamantanamine
    • N-(1-Adamantyl)acetamide
    • N-Acetyl Adamantamine
    • 1-Acetamidoadamantane
    • N-1-Adamantylacetamide
    • N-Acetyl-1-adamantanamine
    • 1-Acetamido-tricyclo[3.3.1.1(3,7)]decane
    • n-(1-adamantyl)-acetamide
    • 1-Acetylaminoadamantane
    • n-adamantylacetamide
    • 1-Adamantylacetamide
    • Acetamide, N-1-adamantyl-
    • 5283Y1VOII
    • Acetamide, N-(1-adamantyl)-
    • BCVXYGJCDZPKGV-UHFFFAOYSA-N
    • 1-Acetamino
    • Acetamide, N-1-adamantyl- (6CI, 7CI, 8CI)
    • N-Tricyclo[3.3.1.13,7]dec-1-ylacetamide (ACI)
    • N-(Tricyclo[3.3.1.13,7]dec-1-yl)acetamide
    • N-Acetyl amantadine
    • NSC 527917
    • AKOS001064174
    • Acetamide, N-tricyclo(3.3.1.13,7)dec-1-yl-
    • BRN 2098306
    • 1-Acetylamantadine
    • N-Acetylamantadine
    • AKOS000472072
    • DB-003017
    • W-200099
    • Q27260972
    • PD065542
    • 1-Acetamino adamantane
    • N-(TRICYCLO(3.3.1.13,7)DEC-1-YL)ACETAMIDE
    • A0737
    • AB00694312-03
    • AC-16090
    • Acetamide, N-tricyclo[3.3.1.1(3,7)-]dec-1-yl-
    • N-Tricyclo(3.3.1.13,7)dec-1-ylacetamide
    • InChI=1/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14
    • NCGC00322546-01
    • N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
    • MFCD00074730
    • DTXSID9061255
    • NS00022861
    • Acetamide, N-tricyclo[3.3.1.1]dec-1-yl-
    • AB02845
    • N-[1-Adamantyl]acetamide
    • SCHEMBL14283216
    • acetamide, N-tricyclo[3.3.1.1~3,7~]dec-1-yl-
    • EN300-8601068
    • Z27687036
    • 880-52-4
    • SCHEMBL133014
    • EINECS 212-914-9
    • STK355738
    • CS-0159104
    • Acetamide,7]dec-1-yl-
    • W-100421
    • F15406
    • 4-12-00-00220 (Beilstein Handbook Reference)
    • NSC527917
    • SCHEMBL19757636
    • AMANTADINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-
    • UNII-5283Y1VOII
    • NSC-527917
    • MDL: MFCD00074730
    • Inchi: 1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)
    • Chiave InChI: BCVXYGJCDZPKGV-UHFFFAOYSA-N
    • Sorrisi: O=C(C)NC12CC3CC(C1)CC(C3)C2
    • BRN: 2098306

Proprietà calcolate

  • Massa esatta: 193.14700
  • Massa monoisotopica: 193.147
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 230
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 29.1
  • Carica superficiale: 0
  • Conta Tautomer: 2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.9854 (rough estimate)
  • Punto di fusione: 147.0 to 151.0 deg-C
  • Punto di ebollizione: 329.52°C (rough estimate)
  • Punto di infiammabilità: 210.6°C
  • Indice di rifrazione: 1.4596 (estimate)
  • PSA: 29.10000
  • LogP: 2.48220
  • Solubilità: Non determinato

1-Acetamidoadamantane Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: R36/37/38
  • Istruzioni di sicurezza: S36-S24/25
  • RTECS:AB4308000
  • Identificazione dei materiali pericolosi: Xi
  • TSCA:Yes
  • Frasi di rischio:R36/37/38
  • Condizioni di conservazione:0-6°C

1-Acetamidoadamantane Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

1-Acetamidoadamantane Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D409234-5g
1-Acetamidoadamantane
880-52-4 97%
5g
$145 2024-05-24
eNovation Chemicals LLC
D783028-100g
N-(1-Adamantyl)acetamide
880-52-4 97%
100g
$600 2024-06-05
Enamine
EN300-8601068-5g
N-(adamantan-1-yl)acetamide
880-52-4 90%
5g
$1199.0 2023-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17224-50g
1-Acetamidoadamantane, 98%
880-52-4 98%
50g
¥1369.00 2023-03-01
Chemenu
CM303741-100g
N-(Adamantan-1-yl)acetamide
880-52-4 98%
100g
$*** 2023-05-29
Apollo Scientific
OR315782-5g
1-Acetamidoadamantane
880-52-4 98%
5g
£15.00 2025-02-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1018527-25MG
880-52-4
25MG
¥10902.39 2023-04-13
eNovation Chemicals LLC
D783028-1kg
N-(1-Adamantyl)acetamide
880-52-4 97%
1kg
$2400 2024-06-05
eNovation Chemicals LLC
D409234-25g
1-Acetamidoadamantane
880-52-4 97%
25g
$200 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0737-25g
1-Acetamidoadamantane
880-52-4 98.0%(GC)
25g
¥420.0 2022-06-10

1-Acetamidoadamantane Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Methanol ;  15 min, rt → 135 °C
Riferimento
Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective
Di Grandi, Martin J.; et al, Synthetic Communications, 2015, 45(22), 2601-2607

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Dimanganese decacarbonyl ;  2 h, 130 °C
Riferimento
Synthesis of N-(adamantan-1-yl)amides by reaction of carboxylic acid amides with 1-bromo(chloro)adamantane catalyzed by manganese compounds
Khusnutdinov, R. I.; et al, Russian Journal of Organic Chemistry, 2015, 51(4), 476-479

Synthetic Routes 3

Condizioni di reazione
Riferimento
Synthetic methods and reactions. 86. Novel synthesis of N-(1-adamantyl)amides from adamantane
Olah, George A.; et al, Journal of Organic Chemistry, 1980, 45(17), 3532-3

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Iodine pentoxide Solvents: Acetonitrile
Riferimento
Oxidative alkylation of azoles: VII. Adamantylation of azoles via oxidative generation of 1-adamantyl cations
Tsypin, V. G.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(12), 1762-1766

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Bromotrichloromethane Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… ;  8 h, rt
Riferimento
IrIII-Catalyzed direct syntheses of amides and esters using nitriles as acid equivalents: a photochemical pathway
Talukdar, Ranadeep, New Journal of Chemistry, 2020, 44(14), 5303-5308

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ,  Water ;  3 h, 105 °C
Riferimento
The isocyanide SN2 reaction
Patil, Pravin ; et al, Nature Communications, 2023, 14(1),

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
Synthetic methods based on adamantyl nitrates. Mono- and bifunctional derivatives of adamantane
Moiseev, I. K.; et al, Khimiya i Tekhnol. Elementorgan. Poluproduktov i Polimerov, 1984, 11, 11-20

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Nitric acid Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  10 min, 0 °C
1.3 Reagents: Sulfuric acid ;  18 h, 0 °C
1.4 0.5 h, 0 °C; 0.5 h, 0 °C; 1.5 h, rt
Riferimento
γ-aminoadamantanecarboxylic acids through direct C-H bond amidations
Wanka, Lukas; et al, European Journal of Organic Chemistry, 2007, (9), 1474-1490

Synthetic Routes 9

Condizioni di reazione
1.1 0.5 h, 115 °C
1.2 Reagents: Sulfuric acid Solvents: Acetonitrile ;  0.5 h, 115 °C; 115 °C → 125 °C; 3.5 h, 125 °C
Riferimento
A simple method for synthesis of amantadine hydrochloride
Vu, Binh Duong; et al, International Journal of Pharmaceutical Sciences and Research, 2022, 13(2), 763-775

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Dimanganese decacarbonyl ;  2 - 3 h, 120 - 130 °C
Riferimento
Synthesis of N-(adamantan-1-yl)amides by reaction of carboxylic acid amides with 1-bromo(chloro)adamantane catalyzed by manganese compounds
Khusnutdinov, R. I.; et al, Russian Journal of Organic Chemistry, 2015, 51(4), 476-479

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
Riferimento
Detection of Cytochrome P450 Substrates by Using a Small-Molecule Droplet Array on an NADH-Immobilized Solid Surface
Takayama, Hiroshi; et al, ChemBioChem, 2011, 12(18), 2748-2752

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Acetonitrile ;  6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives
Kiyokawa, Kensuke ; et al, Journal of Organic Chemistry, 2017, 82(22), 11711-11720

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Boron trifluoride ,  Water ,  Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ;  16 h, 25 °C
Riferimento
Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid Catalysis
Narobe, Rok; et al, ACS Catalysis, 2022, 12(1), 809-817

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Fuming nitric acid ;  15 - 20 °C; 0.5 - 1.5 h, 15 - 20 °C
1.2 15 - 20 °C; 1 h, 25 °C
Riferimento
Synthesis of Cage Acylamino Derivatives in Nitric Acid Medium
Klimochkin, Yu. N.; et al, Russian Journal of Organic Chemistry, 2021, 57(1), 1-12

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Water Solvents: Water
Riferimento
Synthetic methods and reactions; 66. Nitrosonium ion induced preparation of amides from alkyl (arylalkyl) halides with nitriles, a mild and selective Ritter-type reaction
Olah, George A.; et al, Synthesis, 1979, (4), 274-6

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Water ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  rt; 15 min, rt
1.2 Reagents: Oxygen ;  rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Selective α-defluorination of polyfluorinated esters and amides using SmI2/Et3N/H2O
Wettergren, Jenny; et al, Chemical Communications (Cambridge, 2010, 46(40), 7596-7598

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Nitric acid
Riferimento
Synthesis of [(alkoxycarbonyl)amino]- and (acetylamino)adamantanes in nitric acid solution
Klimochkin, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1988, (4), 878-80

Synthetic Routes 18

Condizioni di reazione
1.1 Catalysts: 1H-1,4-Diazepine, 2,3-dihydro-5,7-dimethyl-, compd. with perchlorate (1:1) ;  40 °C; 60 min, 35 - 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Riferimento
Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substances
Giri, Santosh Kumar; et al, RSC Advances, 2017, 7(22), 13653-13667

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Riferimento
Synthesis and Characterization of Bimetallic Nanoclusters Stabilized by Chiral and Achiral Polyvinylpyrrolidinones. Catalytic C(sp3)-H Oxidation
Fan, Huafang; et al, Journal of Organic Chemistry, 2022, 87(10), 6742-6759

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  2 h, rt
Riferimento
Self-Folding Cavitands
Rudkevich, Dmitry M.; et al, Journal of the American Chemical Society, 1998, 120(47), 12216-12225

Synthetic Routes 21

Condizioni di reazione
Riferimento
Thermolysis of N,N-dihalo derivatives of bridgehead and neopentylamines to the corresponding halides
Roberts, John T.; et al, Journal of Organic Chemistry, 1980, 45(26), 5239-43

1-Acetamidoadamantane Raw materials

1-Acetamidoadamantane Preparation Products

1-Acetamidoadamantane Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:880-52-4)N-(1-Adamantyl)acetamide
Numero d'ordine:sfd21398
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:39
Prezzo ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:880-52-4)N-(1-Adamantyl)acetamide
Numero d'ordine:1625999
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 16:58
Prezzo ($):discuss personally

1-Acetamidoadamantane Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:880-52-4)N-(1-Adamantyl)acetamide
1625999
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:880-52-4)1-Acetamidoadamantane
A842454
Purezza:99%/99%/99%
Quantità:100g/250g/1kg
Prezzo ($):163.0/296.0/593.0